Larotrectinib

概述

描述

拉罗替尼,商品名为维特拉维,是一种用于治疗癌症的药物。它是肌球蛋白受体激酶受体 TrkA、TrkB 和 TrkC 的高度选择性抑制剂。拉罗替尼由 Array BioPharma 发现,并于 2013 年授权给 Loxo Oncology。 它是首个专门开发和批准用于治疗含有特定突变的任何癌症的药物,而不是特定组织的癌症 .

科学研究应用

拉罗替尼具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在医学上,它用于治疗具有神经营养受体酪氨酸激酶基因融合的实体瘤,无论肿瘤类型如何。 它已显示出在治疗各种癌症方面的有效性,包括肺癌、脑转移和儿童癌症 . 在化学中,拉罗替尼用作研究肌球蛋白受体激酶受体抑制的模型化合物。 在生物学中,它用于研究肌球蛋白受体激酶受体在神经发育和发育后生理过程中的作用 .

作用机制

拉罗替尼通过抑制肌球蛋白受体激酶受体 TrkA、TrkB 和 TrkC 发挥作用。这些受体被神经营养因子激活,神经营养因子在肿瘤细胞的生长和存活中起着至关重要的作用。 通过与这些受体结合,拉罗替尼阻止了神经营养因子-Trk 的相互作用和 Trk 的激活,导致在过表达 Trk 的肿瘤中诱导细胞凋亡和抑制细胞生长 .

实验室实验的优点和局限性

The use of larotrectinib in clinical trials and real-world settings has several advantages, including its high efficacy and tolerability, its ability to target specific genetic abnormalities, and its potential for use in a wide range of cancer types. However, one limitation of the drug is its specificity, as it only targets cancers with NTRK gene fusions, limiting its potential use to a subset of cancer patients. Additionally, more research is needed to fully understand the long-term effects of this compound and to identify potential drug interactions and side effects.

未来方向

For research include expanding its use to a wider range of cancer types, exploring its potential in combination with other cancer treatments, and further investigating its mechanism of action and potential for use in other diseases.

生化分析

Biochemical Properties

Larotrectinib is a selective and potent inhibitor of TRKA, TRKB, and TRKC . It binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Cellular Effects

This compound has demonstrated efficacy across TRK fusion–positive cancers, regardless of the tumor type . It has shown to produce rapid, marked, and durable responses, including in patients with brain metastases . This compound has a favorable safety profile and is well tolerated .

Molecular Mechanism

Upon administration, this compound binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk . This compound is 100-fold more selective for the TRK protein than for other kinase and non-kinase targets .

Temporal Effects in Laboratory Settings

In clinical trials, this compound demonstrated an objective response rate (ORR) of 73% . The median duration of response, progression-free survival, and overall survival were 33.9 months, 35.4 months, and 40.7 months, respectively . At a median follow-up of 9.4 months, 86% of the patients with a response were continuing treatment or had undergone surgery that was intended to be curative .

Dosage Effects in Animal Models

In preclinical in vivo xenograft mouse models harboring NTRK fusions, this compound demonstrated potent tumor growth inhibition .

Metabolic Pathways

This compound is involved in the RAF-MEK-ERK signaling pathway . These newly emerged genomic alterations strongly activate this pathway and mediate the acquisition of resistance .

Transport and Distribution

This compound does not inhibit P-gp, BCRP, OAT1, OAT3, OCT1, OCT2, OATP1B1, OATP1B3, bile salt export pump (BSEP), multidrug and toxin extrusion (MATE) transporter 1, and MATE2K at clinically relevant concentrations in vitro .

Subcellular Localization

This compound is able to penetrate the blood–brain barrier, thereby possibly achieving tumor regression in patients with CNS tumors .

准备方法

拉罗替尼可以通过各种合成途径合成。一种方法涉及在室温下用乙醇将式 (3) 的化合物与式 (4) 的化合物反应 2-8 小时。 然后用叔丁基甲醚处理反应混合物以沉淀出产物,并通过柱色谱法纯化 . 另一种方法涉及使用连续流动化学来优化制造工艺,提高其可扩展性和纯度 .

化学反应分析

拉罗替尼会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括乙腈、甲酸和卡马西平。 这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

拉罗替尼经常与其他类似化合物进行比较,例如恩曲替尼和派姆单抗。 与恩曲替尼相比,拉罗替尼与更高的总生存率、更长的反应持续时间和更高的完全缓解率相关联 . 另一方面,派姆单抗是一种免疫疗法,通过靶向不同的分子途径来帮助免疫系统抵抗癌症 . 拉罗替尼的独特之处在于它对肌球蛋白受体激酶受体的高选择性和其治疗具有特定基因突变的癌症的能力,无论肿瘤类型如何 .

类似化合物

- 恩曲替尼

- 派姆单抗

属性

IUPAC Name |

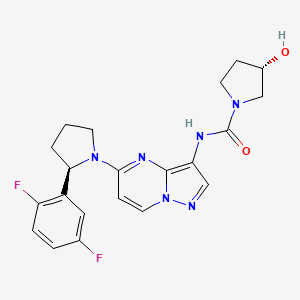

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZQNWKBKUAII-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020707 | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1223403-58-4 | |

| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。